2-(Diisopropylamino)ethyl methacrylate (DPAEMA) is a specialized tertiary amine methacrylate monomer primarily procured for the synthesis of ultra-sensitive pH-responsive polymers, block copolymers, and nanocarriers . Characterized by its diisopropylamino group, DPAEMA forms polymers (PDPAEMA) that exhibit a sharp hydrophobic-to-hydrophilic transition at a highly specific pKa of approximately 6.0 to 6.4[1]. This precise transition point makes it a critical precursor for applications requiring strict physiological stability followed by rapid response in mildly acidic environments, such as endosomal compartments or tumor microenvironments . From a procurement standpoint, DPAEMA is supplied as a stabilized liquid (typically with ~100 ppm MEHQ) and is highly compatible with controlled radical polymerization techniques like RAFT and ATRP, ensuring reproducible molecular weights and low polydispersity in advanced biomaterial manufacturing [1].
Substituting DPAEMA with closely related, more common amine methacrylates like 2-(dimethylamino)ethyl methacrylate (DMAEMA) or 2-(diethylamino)ethyl methacrylate (DEAEMA) fundamentally alters the operational pH window of the resulting polymer [1]. DMAEMA and DEAEMA yield polymers with higher pKa values (typically 7.4–8.1 and 7.0–7.3, respectively), meaning they remain protonated, positively charged, and hydrophilic at the physiological pH of 7.4 [2]. This premature protonation leads to systemic toxicity, premature cargo leakage in the bloodstream, and failure to differentiate between healthy tissue and target acidic microenvironments [1]. The steric bulk and hydrophobicity of the diisopropyl groups in DPAEMA are structurally requisite to depress the pKa to ~6.4, ensuring the polymer remains neutral and intact during systemic circulation while triggering rapid disassembly exclusively upon endosomal acidification (pH < 6.5) [2].
The structural difference between DPAEMA and its diethyl analog (DEAEMA) directly dictates the disassembly pH of polymeric nanocarriers. Studies evaluating random copolymers of DEAEMA and DPAEMA demonstrated that nanoparticles composed purely of DEAEMA disassemble at pH 7.2, whereas those composed of pure DPAEMA disassemble at pH 4.9–5.6 [1]. By adjusting the DPAEMA ratio, the disassembly point can be precisely tuned. Crucially, a core composed of PDEAEMA-r-PDPAEMA achieves targeted disassembly at pH 6.4 [1]. This quantitative shift proves that DPAEMA is required to depress the transition pH away from physiological baseline (pH 7.4) and into the endosomal range, preventing premature systemic degradation.
| Evidence Dimension | Nanoparticle Disassembly pH |
| Target Compound Data | pH 4.9 - 6.4 (tunable with DPAEMA incorporation) |
| Comparator Or Baseline | PDEAEMA (pH 7.2) |
| Quantified Difference | DPAEMA depresses the disassembly threshold by up to 2.3 pH units compared to DEAEMA. |
| Conditions | Polymeric nanoparticles in aqueous buffer at 37 °C. |
Selecting DPAEMA is essential for formulating nanocarriers that must remain stable in the bloodstream but rapidly disassemble in acidic endosomes.
The incorporation of DPAEMA significantly enhances the endosomal escape efficiency of polymeric carriers compared to relying on standard cationic polymers. Quantitative Split Luciferase Endosomal Escape Quantification (SLEEQ) assays reveal that while pure PDPAEMA cores provide a baseline escape efficiency (<2%), optimizing the pKa to ~6.4 through PDEAEMA-r-PDPAEMA compositions yields an escape efficiency of 10–15% [1]. This represents a >5-fold increase in cytosolic delivery efficiency[1]. The specific pKa shift provided by DPAEMA ensures that the polymer undergoes a massive protonation-induced swelling and osmotic pressure build-up precisely at the endosomal pH, rupturing the vesicle before lysosomal degradation occurs.
| Evidence Dimension | Endosomal Escape Efficiency |
| Target Compound Data | 10–15% escape efficiency (DPAEMA-optimized core, pKa 6.4) |
| Comparator Or Baseline | Pure PDPAEMA (<2%) or standard lipid nanoparticles (<2%) |
| Quantified Difference | >5-fold increase in endosomal escape efficiency when DPAEMA is used to tune the pKa to the targeted endosomal window. |
| Conditions | SLEEQ assay measuring precise cytosolic luminescence vs total cellular association. |
For gene delivery and biologics, DPAEMA is critical for overcoming the endosomal barrier, directly determining the therapeutic efficacy of the payload.
DPAEMA-based block copolymers exhibit superior cargo retention at physiological pH compared to DMAEMA-based counterparts. Because PDMAEMA has a pKa of ~7.4, it is partially protonated in the bloodstream, leading to higher baseline toxicity and premature drug leakage [1]. In contrast, PDPAEMA (pKa ~6.0-6.4) remains highly hydrophobic and tightly packed at pH 7.4. Micelles utilizing DPAEMA as the hydrophobic core release less than 5% of their payload after 48 hours at pH 7.4, but rapidly release >90% of the payload when the pH drops to 5.0-5.5[1]. This stark contrast makes DPAEMA the mandatory choice for minimizing off-target toxicity in systemic drug delivery.
| Evidence Dimension | Payload release at pH 7.4 vs pH 5.5 |
| Target Compound Data | <5% release at pH 7.4; >90% release at pH 5.0-5.5 |
| Comparator Or Baseline | PDMAEMA (premature swelling and release at pH 7.4) |
| Quantified Difference | DPAEMA ensures near-zero premature release at physiological pH due to its lower pKa. |
| Conditions | In vitro drug release assays from polymeric micelles. |
Buyers developing targeted chemotherapies must use DPAEMA to ensure the drug remains encapsulated during circulation and is only released at the tumor site.
Because DPAEMA precisely depresses the polymer pKa to ~6.4, it is the premier monomer for synthesizing the hydrophobic core of block copolymers (e.g., PEG-b-PDPAEMA) [1]. These micelles remain stable in the bloodstream (pH 7.4) but rapidly dissociate in the acidic tumor microenvironment (pH 6.5) or within endosomes, ensuring targeted release of highly toxic chemotherapeutics like doxorubicin or paclitaxel.
DPAEMA is critical in the formulation of non-viral gene delivery vectors, such as siRNA or mRNA lipid-polymer hybrid nanoparticles [1]. Its ability to act as a 'proton sponge' specifically at endosomal pH values (5.5–6.5) causes osmotic swelling and endosomal rupture, facilitating a >5-fold increase in cytosolic delivery compared to standard cationic lipids, thereby maximizing transfection efficiency.
In materials science, DPAEMA is utilized via initiated chemical vapor deposition (iCVD) or RAFT polymerization to create smart, pH-responsive thin films [2]. The sharp hydrophobic-to-hydrophilic transition of the diisopropylamino groups allows these coatings to drastically alter their wettability in response to minor pH fluctuations, making them ideal for microfluidic valves, biosensor interfaces, and stimuli-responsive filtration membranes.
Corrosive;Irritant